CRBN Binding Affinity vs. Thalidomide
PROTAC ATR degrader-2, synthesized using Lenalidomide-5-bromopentanamide as the E3 ligase ligand-linker conjugate, degrades ATR in acute myeloid leukemia (AML) cell lines MV-4-11 and MOLM-13 with DC50 values of 22.9 nM and 34.5 nM, respectively [1]. In contrast, the ATR kinase inhibitor 1 (from the same study) failed to induce ATR degradation and exhibited distinct cellular phenotypes, highlighting that mere kinase inhibition does not replicate the biological consequences of targeted protein degradation [1]. This demonstrates that procurement of Lenalidomide-5-bromopentanamide enables the synthesis of a functional degrader with validated knockdown efficacy, whereas an inhibitor-based approach yields a different pharmacological outcome.
| Evidence Dimension | ATR protein degradation potency (DC50) |
|---|---|
| Target Compound Data | DC50 = 22.9 nM (MV-4-11 cells); 34.5 nM (MOLM-13 cells) |
| Comparator Or Baseline | ATR kinase inhibitor 1: no degradation observed |
| Quantified Difference | Qualitative difference: degrader induces degradation; inhibitor does not |
| Conditions | Cellular degradation assay in MV-4-11 and MOLM-13 AML cells |
Why This Matters
This head-to-head evidence confirms that Lenalidomide-5-bromopentanamide enables the construction of a degrader that achieves potent target knockdown, a functional outcome unattainable with kinase inhibitors, thus justifying its selection for PROTAC development over inhibitor-based strategies.
- [1] Wang Y, et al. Angew Chem Int Ed Engl. 2024;63(17):e202318568. View Source
